Moderate D2 Receptor Affinity (Ki ≈ 52.5 nM) Distinguishes the Target Compound from Both High-Affinity Radioligands and Low-Affinity Antipsychotics
The target compound exhibits a D2 Ki of 52.5 nM in antagonist radioligand displacement assays [1]. This affinity is approximately 29-fold lower than raclopride (D2 Ki = 1.8 nM) and approximately 105-fold lower than eticlopride (D2 Ki = 0.5 nM) , but approximately 5.7-fold higher than remoxipride (D2 Ki ≈ 300 nM) . The moderate affinity provides a distinct experimental window: at concentrations required for near-complete receptor occupancy (∼10× Ki), the target compound operates in the 0.5–1 µM range, whereas raclopride achieves comparable occupancy at 18–36 nM.
| Evidence Dimension | D2 dopamine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 52.5 nM |
| Comparator Or Baseline | Raclopride Ki = 1.8 nM; Eticlopride Ki = 0.5 nM; Remoxipride Ki ≈ 300 nM |
| Quantified Difference | 29-fold lower affinity than raclopride; 105-fold lower than eticlopride; 5.7-fold higher than remoxipride |
| Conditions | [3H]raclopride or [3H]spiperone displacement at human or rat D2 receptors expressed in cell lines or striatal membranes |
Why This Matters
The moderate affinity enables experiments where partial occupancy or more readily reversible antagonist effects are desired, avoiding the prolonged receptor blockade characteristic of high-affinity ligands.
- [1] BindingDB Entry BDBM50026566 (CHEMBL282024). Ki = 52.5 nM. Eur J Med Chem 45: 4856-62 (2010). View Source
